(4-Bromo-phenyl)-cyclopentyl-acetic acid (4-Bromo-phenyl)-cyclopentyl-acetic acid
Brand Name: Vulcanchem
CAS No.: 1082453-57-3
VCID: VC2571018
InChI: InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
SMILES: C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol

(4-Bromo-phenyl)-cyclopentyl-acetic acid

CAS No.: 1082453-57-3

Cat. No.: VC2571018

Molecular Formula: C13H15BrO2

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-phenyl)-cyclopentyl-acetic acid - 1082453-57-3

Specification

CAS No. 1082453-57-3
Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
IUPAC Name 2-(4-bromophenyl)-2-cyclopentylacetic acid
Standard InChI InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
Standard InChI Key QXBDOMRNBZRJKA-UHFFFAOYSA-N
SMILES C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(4-Bromo-phenyl)-cyclopentyl-acetic acid is identified by the CAS number 1082453-57-3 and possesses a molecular formula of C13H15BrO2. The compound can be more specifically described using its IUPAC name: 2-(4-bromophenyl)-2-cyclopentylacetic acid. This nomenclature precisely identifies the structural arrangement of the molecule, consisting of a cyclopentyl group and a 4-bromophenyl group attached to the alpha carbon of an acetic acid group.

The structural representation of this compound can be described through various chemical notation systems that provide different levels of detail about its molecular arrangement:

Structural Representation Systems

The compound can be defined through multiple chemical notation systems, each offering unique insights into its structure:

  • Standard InChI: InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)

  • Standard InChIKey: QXBDOMRNBZRJKA-UHFFFAOYSA-N

  • SMILES Notation: C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O

  • Canonical SMILES: C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O

These notations are essential for chemical database indexing and computational chemistry applications, allowing for precise identification and structural analysis of the compound.

Physical and Chemical Properties

The physical and chemical properties of (4-Bromo-phenyl)-cyclopentyl-acetic acid provide essential information for researchers interested in its potential applications and handling requirements.

Basic Physical Properties

PropertyValueReference
Molecular Weight283.16 g/mol
Physical StateNot specified in available data-
AppearanceNot specified in available data-
SolubilityNot specified in available data-
Melting PointNot specified in available data-
Boiling PointNot specified in available data-
Recommended StorageRoom Temperature

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior:

  • A para-bromophenyl group, which introduces electrophilic characteristics due to the electron-withdrawing nature of the bromine atom

  • A cyclopentyl group, which contributes hydrophobicity and potential steric effects

  • A carboxylic acid functional group, providing acidic properties and potential for derivatization

The bromophenyl group is particularly significant as bromine substituents often serve as important handles for further chemical transformations, especially in cross-coupling reactions frequently used in pharmaceutical synthesis.

Relationship to Similar Compounds

While the search results contain limited specific information about (4-Bromo-phenyl)-cyclopentyl-acetic acid, understanding related compounds can provide valuable context. The compound bears structural similarities to other bromophenylacetic acid derivatives that have been more extensively studied.

Comparison with 4-Bromophenylacetic acid

4-Bromophenylacetic acid is a simpler analog lacking the cyclopentyl group present in our target compound . This related compound has been studied more extensively, with documented preparation methods including:

  • Electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide

  • Condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide

Analytical Identification

For researchers working with this compound, several analytical methods can be used for identification and purity determination:

Chromatographic Methods

For purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), potentially after derivatization of the carboxylic acid group

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